2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide
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Overview
Description
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of 2-phenylethanesulfonamide with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the Schiff base, potentially leading to the formation of secondary amines.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membrane integrity, while its anticancer effects could be due to the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide: Unique due to its specific structure and combination of functional groups.
2-phenyl-N-[(furan-2-yl)methylidene]ethane-1-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
2-phenyl-N-[(pyridin-2-yl)methylidene]ethane-1-sulfonamide: Contains a pyridine ring, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique electronic properties .
Properties
IUPAC Name |
(NE)-2-phenyl-N-(thiophen-2-ylmethylidene)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYVFNCSUKKKF-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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